molecular formula C110H176N40O27 B582188 H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH CAS No. 1259837-37-0

H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH

Cat. No.: B582188
CAS No.: 1259837-37-0
M. Wt: 2490.871
InChI Key: XYTKNIRPYFUTMF-OGTXIUGESA-N
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Description

The compound “H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as threonine, leucine, glutamine, proline, serine, alanine, arginine, histidine, and tyrosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.

Scientific Research Applications

Peptides like “H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.

    Biology: Serve as models for protein structure and function studies.

    Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism by which peptides exert their effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can activate or inhibit biological pathways, leading to various physiological responses. For example, peptides can modulate immune responses, influence cell signaling, or act as antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

  • H-Ala-Ser-Asp-Arg-Ser-Asn-Ala-Thr-Gln-Leu-Asp-Gly-Pro-Ala-Gly-Ala-Leu-Leu-Leu-Arg-Leu-Val-Gln-Leu-Ala-Gly-Ala-Pro-Glu-Pro-Phe-Glu-Pro-Ala-Gln-Pro-Asp-Ala-Tyr-OH
  • H-Thr-D-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr-OH

Uniqueness

The uniqueness of “H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH” lies in its specific sequence of amino acids, which determines its structure and function. The presence of multiple arginine and histidine residues may contribute to its binding affinity and biological activity.

Properties

CAS No.

1259837-37-0

Molecular Formula

C110H176N40O27

Molecular Weight

2490.871

InChI

InChI=1S/C110H176N40O27/c1-55(2)40-71(138-86(156)58(7)132-97(167)78(50-151)145-99(169)80-22-14-36-147(80)104(174)82-24-16-38-149(82)102(172)69(30-31-84(111)155)136-93(163)72(41-56(3)4)143-101(171)85(112)60(9)153)92(162)135-67(19-11-33-125-108(115)116)89(159)133-66(18-10-32-124-107(113)114)88(158)134-68(20-12-34-126-109(117)118)90(160)140-75(45-63-48-122-53-129-63)95(165)139-73(43-61-26-28-65(154)29-27-61)94(164)142-76(46-64-49-123-54-130-64)96(166)141-74(44-62-47-121-52-128-62)91(161)131-59(8)87(157)144-77(42-57(5)6)103(173)150-39-17-25-83(150)105(175)148-37-15-23-81(148)100(170)146-79(51-152)98(168)137-70(106(176)177)21-13-35-127-110(119)120/h26-29,47-49,52-60,66-83,85,151-154H,10-25,30-46,50-51,112H2,1-9H3,(H2,111,155)(H,121,128)(H,122,129)(H,123,130)(H,131,161)(H,132,167)(H,133,159)(H,134,158)(H,135,162)(H,136,163)(H,137,168)(H,138,156)(H,139,165)(H,140,160)(H,141,166)(H,142,164)(H,143,171)(H,144,157)(H,145,169)(H,146,170)(H,176,177)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)/t58-,59-,60+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,85-/m0/s1

InChI Key

XYTKNIRPYFUTMF-OGTXIUGESA-N

SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N

Origin of Product

United States

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